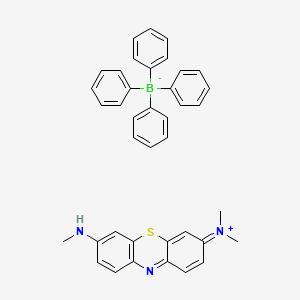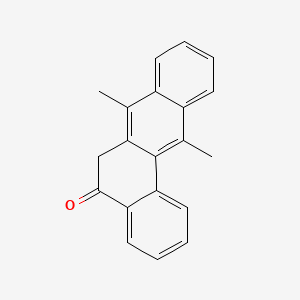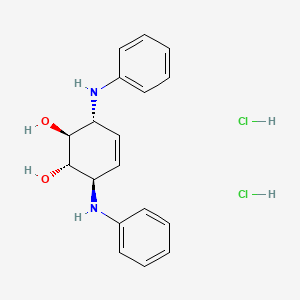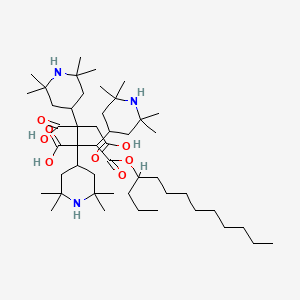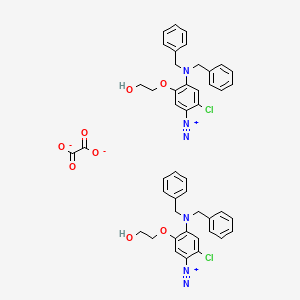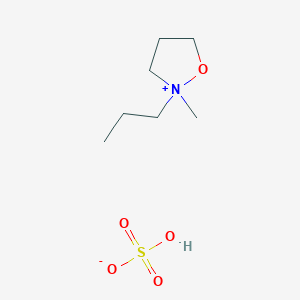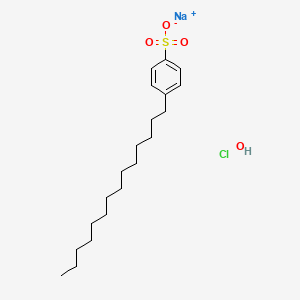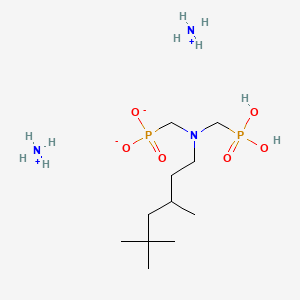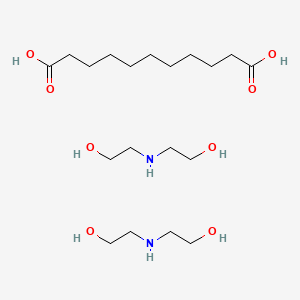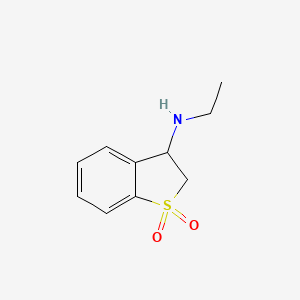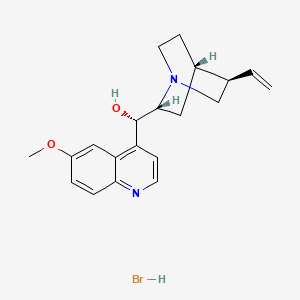
(9S)-6'-Methoxycinchonan-9-ol monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9S)-6’-Methoxycinchonan-9-ol monohydrobromide is a chemical compound derived from cinchona alkaloids. It is known for its unique structural properties and has been studied for various applications in chemistry, biology, and medicine. This compound is particularly interesting due to its chiral nature and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-6’-Methoxycinchonan-9-ol monohydrobromide typically involves the modification of cinchona alkaloids. One common method includes the methylation of cinchonine or cinchonidine to introduce the methoxy group at the 6’ position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The resulting methoxy derivative is then subjected to a reduction reaction to obtain the desired (9S)-6’-Methoxycinchonan-9-ol. Finally, the compound is converted to its monohydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of (9S)-6’-Methoxycinchonan-9-ol monohydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The steps include methylation, reduction, and salt formation, with careful control of reaction parameters to minimize impurities and maximize efficiency.
化学反应分析
Types of Reactions
(9S)-6’-Methoxycinchonan-9-ol monohydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group at the 9-position can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives. Substitution reactions can result in the formation of ethers or esters.
科学研究应用
(9S)-6’-Methoxycinchonan-9-ol monohydrobromide has been extensively studied for its applications in various fields:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound has been investigated for its potential as an antimalarial agent, leveraging its structural similarity to quinine.
Medicine: Research has explored its use in the treatment of certain diseases, including its potential anti-inflammatory and analgesic properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用机制
The mechanism of action of (9S)-6’-Methoxycinchonan-9-ol monohydrobromide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, its antimalarial activity is thought to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite. The compound’s chiral nature allows it to selectively bind to specific targets, enhancing its efficacy and reducing side effects.
相似化合物的比较
(9S)-6’-Methoxycinchonan-9-ol monohydrobromide can be compared with other cinchona alkaloid derivatives, such as quinine, quinidine, cinchonine, and cinchonidine. While these compounds share a common structural framework, the presence of the methoxy group in (9S)-6’-Methoxycinchonan-9-ol monohydrobromide imparts unique properties, such as increased lipophilicity and altered reactivity. This makes it particularly useful in applications where these properties are advantageous.
List of Similar Compounds
- Quinine
- Quinidine
- Cinchonine
- Cinchonidine
These compounds, like (9S)-6’-Methoxycinchonan-9-ol monohydrobromide, are derived from cinchona alkaloids and have been studied for their various pharmacological and chemical properties.
属性
CAS 编号 |
6363-60-6 |
|---|---|
分子式 |
C20H25BrN2O2 |
分子量 |
405.3 g/mol |
IUPAC 名称 |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 |
InChI 键 |
HDZGBIRSORQVNB-VJAUXQICSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


